molecular formula C6H8N2O8 B1204912 Isomannide dinitrate CAS No. 551-43-9

Isomannide dinitrate

Cat. No. B1204912
CAS RN: 551-43-9
M. Wt: 236.14 g/mol
InChI Key: MOYKHGMNXAOIAT-KVTDHHQDSA-N
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Description

Isomannide dinitrate is a vasodilator used to treat angina in coronary artery disease . Its actions are similar to nitroglycerin but with a slower onset of action . It is a more active vasodepressor agent in anaesthetised animals than either of its geometric isomers, isosorbide dinitrate and isomannide dinitrate .


Synthesis Analysis

Isosorbide is a diol derived from sorbitol and obtained through dehydration reactions . This platform chemical is a biobased alternative to a number of petrosourced molecules that can find applications in a large number of technical specialty fields, such as plasticizers, monomers, solvents or pharmaceuticals . The synthesis of isosorbide is still a technical challenge, as several competitive reactions must be simultaneously handled to promote a high molar yield and avoid side reactions, like degradation and polymerization .


Molecular Structure Analysis

The molecular formula of Isomannide dinitrate is C6H8N2O8 . Its average mass is 236.136 Da and its monoisotopic mass is 236.028061 Da .


Chemical Reactions Analysis

Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres .


Physical And Chemical Properties Analysis

Isomannide dinitrate has a density of 1.7±0.1 g/cm3 . Its boiling point is 365.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.8±3.0 kJ/mol . The flash point is 186.6±29.9 °C . The index of refraction is 1.538 .

Scientific Research Applications

Vascular Effects

Isomannide dinitrate, among other isomeric organic nitrates, has been tested for its vasodilator potency. Studies conducted on the perfused hindleg of dogs have shown that the dinitrate and mononitrates of isomannide have increased potency, especially when the nitrate groups are in the exo-position. This suggests potential applications in treatments that require vascular dilation (Bogaert & Rosseel, 2004).

Dehydration of Mannitol to Isomannide

Isomannide is recognized as a potential feedstock for super engineering plastics. Research has investigated the dehydration of mannitol, derived from lignocellulosic biomass, to isomannide. This process, using Hβ Zeolite, optimizes the selectivity and catalytic activity for isomannide production, indicating its industrial applicability (Yokoyama, Kobayashi, Hasegawa, & Fukuoka, 2017).

Diastereoselective Self-Assembly

Research on D-isomannide derivatives has led to the discovery of diastereoselective self-assembly into enantiomerically pure dinuclear helicates. This is significant in the field of coordination chemistry and could have implications in molecular design and synthesis (Kiehne & Lützen, 2007).

Polymer Applications

Isomannide, along with other 1,4:3,6-dianhydrohexitols like isosorbide, has been reviewed for its use in polymers. These substances, derived from renewable resources, are utilized to synthesize or modify polycondensates. Their properties such as rigidity, chirality, and non-toxicity make them suitable for high glass transition temperature polymers, biodegradable polymers, and specific optical properties (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Synthesis and Applications of Chiral Ionic Liquids

Isomannide has been used to synthesize novel bis(ammonium) chiral ionic liquids. These have applications in chiral discrimination and optical resolution of racemates, indicating their potential in chemical synthesis and pharmaceutical applications (Kumar, Olsen, Schäffer, Parmar, & Malhotra, 2007).

Safety And Hazards

Isomannide dinitrate is to be used only for scientific research and development . It is not for use in humans or animals . It is not a hazardous substance according to GHS . In case of skin contact, wash affected area with soap and water . In case of eye contact, rinse eyes with plenty of water for at least 15 minutes . If swallowed, rinse mouth and do not induce vomiting unless advised to do so by a physician or Poison Control Center .

Future Directions

Given the mortality benefit observed, we need to understand the mechanisms of action, and to define the scope of application of this therapy in heart failure or other cardiovascular diseases . The early 21st century may well be the period in which we understand and exploit the NO-signaling pathway as a therapeutic target for cardiovascular diseases .

properties

IUPAC Name

[(3R,3aS,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYKHGMNXAOIAT-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315109
Record name Isomannide dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isomannide dinitrate

CAS RN

551-43-9
Record name Isomannide dinitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomannide dinitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomannide dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
M Rosseel, MG Bogaert - Biochemical pharmacology, 1973 - Elsevier
… , and after isomannide dinitrate administration, 5-… : isomannide dinitrate and isoidide dinitrate. In 1939, Krantz et al.’ synthetized isosorbide dinitrate and its isomer, isomannide dinitrate; …
Number of citations: 32 www.sciencedirect.com
JE Halliday, SC Clark - Journal of Pharmacy and Pharmacology, 1965 - academic.oup.com
… Isoidide dinitrate is a more active vasodepressor agent in anaesthetised animals than either of its geometric isomers, isosorbide dinitrate and isomannide dinitrate. Isoidide dinitrate also …
Number of citations: 6 academic.oup.com
SC Clark - 1963 - open.library.ubc.ca
… isomer of isosorbide dinitrate (ISDN) and isomannide dinitrate (IMDN), has been studied on … A description of this drug, and its isomers isosorbide dinitrate and isomannide dinitrate, will …
Number of citations: 3 open.library.ubc.ca
P Straehl, RL Galeazzi - Clinical Pharmacology & Therapeutics, 1985 - Wiley Online Library
… Extraction was performed with pentane and 20 ng isomannide dinitrate was added as … of the plasma and addition of 50 ng isomannide dinitrate as internal standard." We use a 16 mm …
Number of citations: 39 ascpt.onlinelibrary.wiley.com
CJ Carr - American Heart Journal, 1985 - Elsevier
… that the dianhydride of mannitol, isomannide dinitrate, produced no significant amount of nitrite … Only isomannide dinitrate retained its depressor effects after an attempt was made to …
Number of citations: 18 www.sciencedirect.com
JE Riviere, JD Brooks, PL Williams, E McGown… - International journal of …, 1996 - Elsevier
The purpose of this study was to determine whether isosorbide dinitrate (ISDN) was metabolized by the skin during transdermal delivery. In order to assess this, the isolated perfused …
Number of citations: 14 www.sciencedirect.com
M Jackson - 1959 - open.library.ubc.ca
… Comparison of the colour produced in this reaction shoved an order of reactivity of isomannide dinitrate isosorbide dinitrate < isoidide dinitrate. It vas not possible to follov the reaction …
Number of citations: 3 open.library.ubc.ca
TB Tzeng, HL Fung - Journal of pharmacokinetics and biopharmaceutics, 1992 - Springer
… However, the latter correlation did not appear to exist for cyclic organic nitrates (viz, isosorbide dinitrate and mononitrates, isomannide dinitrate and mononitrate, isoidide dinitrate and …
Number of citations: 13 link.springer.com
DA Sherber, IJ Gelb - Angiology, 1961 - journals.sagepub.com
… Figure 2 demonstrates that with one exception (isomannide dinitrate), the rates of uptake of the … Isosorbide dinitrate and isomannide dinitrate, on the other hand, with solubilities of 1089 …
Number of citations: 29 journals.sagepub.com
AA Weber, H Strobach, K Schrör - European Journal of Pharmacology …, 1993 - Elsevier
… This study investigates the mechanisms of platelet inhibition by the nitrate esters isosorbide dinitrate, isoidide dinitrate, isomannide dinitrate, isosorbide 2-mononitrate and isosorbide 5-…
Number of citations: 64 www.sciencedirect.com

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